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molecular formula C13H15ClO3 B1302629 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester CAS No. 36600-72-3

2-(4-Chlorobenzyl)acetoacetic acid ethyl ester

Cat. No. B1302629
M. Wt: 254.71 g/mol
InChI Key: HQZNZKQSSZWNEB-UHFFFAOYSA-N
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Patent
US07144913B2

Procedure details

To a suspension of NaH (1.6 g, 40 mmol) in DMF (60 mL) at 0° C. was added ethyl acetoacetate (5.7 g, 44 mmol). The mixture was stirred for 30 minutes and p-chlorobenzyl bromide (8.2 g, 40 mmol) was added. The reaction mixture was stirred at r.t. for 2 hours and then quenched with water and extracted with EtOAc. The combined organic layers were washed with water and brine, dried over Na2SO4 and concentrated. The residue was purified by silica gel chromatography eluted with 10% EtOAc in Hexanes to provide 6.5 g of the title compound as a colorless oil.
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].[Cl:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17]Br)=[CH:15][CH:14]=1>CN(C=O)C>[Cl:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][CH:4]([C:5](=[O:6])[CH3:7])[C:3]([O:9][CH2:10][CH3:11])=[O:8])=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Three
Name
Quantity
8.2 g
Type
reactant
Smiles
ClC1=CC=C(CBr)C=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at r.t. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluted with 10% EtOAc in Hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(CC(C(=O)OCC)C(C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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